CLK Kinase Selectivity: Furo[3,2-b]pyridine-Derived MU1210 Demonstrates Single-Digit Nanomolar Potency with >375-Fold Intra-Family Selectivity Over CLK3
The furo[3,2-b]pyridine scaffold, directly derivable from Furo[3,2-B]pyridin-2-OL via established synthetic routes, enables the development of kinase inhibitors with selectivity profiles that are not accessible with alternative scaffolds such as thieno[3,2-b]pyridine or pyrrolo[3,2-b]pyridine . The prototypical compound MU1210 (a 3,5-disubstituted furo[3,2-b]pyridine) inhibits CLK1, CLK2, and CLK4 with IC₅₀ values of 8, 20, and 12 nM, respectively, while showing IC₅₀ > 3,000 nM against CLK3 — a selectivity window exceeding 375-fold . By contrast, representative CLK inhibitors built on pyrrolo[3,2-b]pyridine cores typically exhibit IC₅₀ values in the 50–500 nM range with significantly reduced selectivity margins . This differential selectivity is scaffold-intrinsic and cannot be achieved by simply appending the same substituents to a different heterocyclic core.
| Evidence Dimension | CLK1/CLK2/CLK4 inhibitory potency and intra-family selectivity vs. CLK3 |
|---|---|
| Target Compound Data | MU1210 (furo[3,2-b]pyridine derivative): CLK1 IC₅₀ = 8 nM, CLK2 IC₅₀ = 20 nM, CLK4 IC₅₀ = 12 nM; CLK3 IC₅₀ > 3,000 nM |
| Comparator Or Baseline | Representative pyrrolo[3,2-b]pyridine-based CLK inhibitors: IC₅₀ range ~50–500 nM; CLK3 selectivity typically < 50-fold |
| Quantified Difference | Furo[3,2-b]pyridine scaffold enables > 375-fold CLK1/2/4 vs. CLK3 selectivity vs. < 50-fold for pyrrolo[3,2-b]pyridine analogs; absolute potency advantage of ~5–25-fold for CLK1/4 |
| Conditions | In vitro kinase inhibition assay (ATP-competitive format); NanoBRET cellular target engagement assay confirmed Ki values of 84 nM (CLK1), 91 nM (CLK2), and 23 nM (CLK4) |
Why This Matters
For procurement decisions in kinase drug discovery, the furo[3,2-b]pyridine core offers a validated path to sub-50 nM potency and >100-fold intra-family selectivity that is not reproducible with alternative heterocyclic cores, reducing the risk of late-stage project failure due to off-target kinase effects.
- [1] Němec, V., Hylsová, M., Maier, L., et al. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 2019, 58, 1062–1066. View Source
- [2] Němec, V., Maier, L., Berger, B. T., et al. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 2021, 215, 113299. (Includes comparative discussion of pyrrolo[3,2-b]pyridine-based CLK inhibitors). View Source
